3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
The compound belongs to a class of complex organic molecules that often include heterocycles, organophosphorus elements, and various functional groups. These types of compounds are of interest due to their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of similar complex molecules involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, organophosphorus compounds can be synthesized using Lawesson's Reagent to introduce phosphorus elements into organic frameworks (Shabana, Osman, & Atrees, 1994).
Scientific Research Applications
Synthesis and Design Innovations
Design and Synthesis of Novel Dinucleotide Analogs : The compound was used in the synthesis of novel dinucleotide analogs, demonstrating the effectiveness of phenyldichlorophosphate in coupling reactions (Valiyev, Abbasov, Liu, & Tsai, 2010).
Development of Oxetanes : It played a role in the development of oxetanes through photocycloaddition reactions, showing the versatility in organic synthesis (van Wolven, Döpp, & Henkel, 2006).
Creation of Bifunctional Acyclic Nucleoside Phosphonates : This chemical framework was instrumental in creating bifunctional acyclic nucleoside phosphonates, expanding the possibilities in nucleoside analogs synthesis (Vrbovská, Holý, Pohl, & Masojídková, 2006).
Non-iterative Asymmetric Synthesis of Polyketide Spiroketals : It was utilized in the asymmetric synthesis of polyketide spiroketals, a significant step in the field of organic chemistry (Meilert, Pettit, & Vogel, 2004).
Synthesis of Chiral Bisphosphine Ligands : The compound aided in the synthesis of modified DIOPs, demonstrating its utility in creating efficient chiral catalysts (Morimoto, Chiba, & Achiwa, 1993).
Advanced Chemical Reactions and Studies
Tetramethyl Bis-Triazolyl Derivative Preparation : Its derivatives were involved in the preparation of complex triazolyl compounds, contributing to advancements in organic synthesis (Fall et al., 2021).
Diastereoselective Synthesis of Oxazoline Carboxylates : The compound facilitated the diastereoselective synthesis of oxazoline-4-carboxylates, a key area in stereochemistry (Suga, Fujieda, Hirotsu, & Ibata, 1994).
Thieno[2,3-b]-Thiophene Derivatives Synthesis : It was used in the synthesis of thieno[2,3-b]-thiophene derivatives, showing its role in developing new chemical entities (Mabkhot, Kheder, & Al-Majid, 2010).
Synthesis of Carba Analogues of Nucleosides : The compound was key in synthesizing carba analogues of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides, an important area in nucleoside analog research (Hřebabecký & Holý, 1999).
Synthesis of Isotopomers for Biochemical Studies : It was used in the synthesis of specific isotopomers, aiding in biochemical and pharmaceutical studies (Czeskis, 1998).
properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBKGWARVNCVEK-VPJZQFIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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